2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions using methanol and a suitable catalyst.
Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the methoxy group and the oxazole ring.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing groups.
Scientific Research Applications
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets due to its unique structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the oxazole ring, contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Uniqueness
Compared to similar compounds, 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOBAXNXGCANDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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